An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Foreword: Navigating the Unknowns in Early-Stage Drug Discovery
In the realm of drug discovery and development, researchers are frequently confronted with novel chemical entities for which a comprehensive physicochemical profile is not yet established. This guide addresses such a scenario, focusing on the characterization of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. While its structural analog, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is a well-documented mutagen found in cooked meats, the introduction of a nitro- group in place of an amino- group is expected to significantly alter the molecule's properties.[1][2] This document serves as a robust framework for both the computational prediction and experimental determination of the key physicochemical parameters of this and other novel compounds, providing researchers with the foundational knowledge to advance their investigations.
Introduction to 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (CAS No. 129018-59-3) is a heterocyclic compound with potent mutagenic activity observed in the Salmonella typhimurium reversion assay.[3] Its structural similarity to PhIP, a known carcinogen, suggests potential biological activity of interest to toxicologists and medicinal chemists.[2] A thorough understanding of its physicochemical properties is paramount for any further investigation into its biological mechanism of action, potential therapeutic applications, or toxicological profile. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are thus critical for its development as a potential drug candidate.[4]
This guide will first explore the predicted physicochemical properties of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine using established computational methodologies. Subsequently, it will provide detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility.
Predicted Physicochemical Properties
In the absence of experimental data, in silico prediction tools provide a valuable first look into the physicochemical landscape of a novel compound. These tools utilize algorithms trained on large datasets of experimentally determined properties.[5][6]
Computational Approaches
A variety of software platforms are available for the prediction of physicochemical properties.[7][8] For the properties of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine, a combination of Quantitative Structure-Property Relationship (QSPR) models and other computational methods would be employed.[9][10][11]
-
Solubility (LogS) : QSAR-based models can predict aqueous solubility based on molecular descriptors.[10][11][12]
-
Lipophilicity (LogP) : The logarithm of the octanol-water partition coefficient can be predicted using software such as ALOGPS or ACD/LogP.[13][14][15][16]
-
Ionization Constant (pKa) : Programs like ACD/pKa or Schrödinger's Macro-pKa can predict the pKa values of ionizable groups.[17][18][19][20]
-
Melting Point : While challenging to predict accurately due to the complexities of crystal lattice packing, machine learning models that process SMILES strings have shown promise.[21][22][23][24][25]
Summary of Predicted Properties
The following table summarizes the hypothetical predicted physicochemical properties for 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. These values are illustrative and should be confirmed experimentally.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 268.27 g/mol | Influences diffusion and absorption. |
| Aqueous Solubility (LogS) | -3.5 | Affects dissolution and bioavailability. |
| Lipophilicity (LogP) | 2.8 | Key determinant of membrane permeability and ADMET properties. |
| pKa (most basic) | 2.5 | Influences solubility and absorption at different physiological pH values. |
| Melting Point | > 200 °C | Impacts solid-state properties and formulation development. |
Synthesis of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
A potential synthetic approach could involve the following key steps:
-
Nitration of a suitable pyridine precursor : Introduction of a nitro group at a position that will ultimately become the 2-position of the imidazo[4,5-b]pyridine ring system.
-
Introduction of the methylamino group : Amination of the pyridine ring to introduce the N-methyl group that will form part of the imidazole ring.
-
Reduction and cyclization : Reduction of a nitro group to an amino group, followed by cyclization with a suitable reagent to form the imidazole ring.
-
Suzuki coupling : Introduction of the phenyl group at the 6-position via a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid. This is a common method for functionalizing the imidazo[4,5-b]pyridine core.[26][27]
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine.
Aqueous Solubility
A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[28][29][30]
Protocol: Kinetic Solubility Assay by Nephelometry
-
Preparation of Stock Solution : Prepare a 10 mM stock solution of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup : Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[28]
-
Addition of Buffer : Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation : Mix the plate on a shaker for 2 hours at room temperature to allow for equilibration.[28]
-
Measurement : Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis : Compare the light scattering of the test compound to that of a blank (DMSO and PBS only) and a positive control (a compound with known low solubility). The solubility is often reported as the concentration at which precipitation is first observed.
Lipophilicity (LogP/LogD)
The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (LogP).[26][27][31]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate aqueous phase (e.g., PBS pH 7.4 for LogD).
-
Sample Preparation : Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol).
-
Partitioning : Add a known volume of the stock solution to a known volume of the aqueous phase in a screw-cap tube. The ratio of the volumes should be adjusted based on the expected LogP.
-
Equilibration : Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation : Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate the LogP using the formula: LogP = log10([Concentration in octanol] / [Concentration in water]).
Ionization Constant (pKa)
Potentiometric titration is a highly accurate method for determining pKa values.[1][32][33][34][35]
Protocol: Potentiometric Titration for pKa Determination
-
Instrument Calibration : Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[1]
-
Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (typically around 1 mM).
-
Titration Setup : Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.
-
Titration : Titrate the solution with a standardized solution of 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa) in small, precise increments.
-
Data Recording : Record the pH of the solution after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Melting Point
The capillary melting point method is a standard and accessible technique for determining the melting point of a crystalline solid.[36][37][38][39][40]
Protocol: Capillary Melting Point Determination
-
Sample Preparation : Ensure the compound is dry and finely powdered. Load a small amount of the powder into a capillary tube to a height of 2-3 mm.[37]
-
Apparatus Setup : Place the capillary tube into the heating block of a melting point apparatus.[38]
-
Rapid Heating : Heat the sample rapidly to about 20 °C below the expected melting point.[36]
-
Slow Heating : Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[37]
-
Observation : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting).
-
Reporting : Report the melting point as a range from the onset to the completion of melting.
Chemical Stability
An HPLC-based assay can be used to assess the chemical stability of a compound under various conditions (e.g., different pH values, temperatures, and in the presence of light).
Protocol: HPLC-Based Stability Assay
-
Sample Preparation : Prepare solutions of the compound at a known concentration in different buffers (e.g., pH 2, 7.4, and 9) and store them under controlled conditions (e.g., 4 °C, room temperature, and 40 °C). Protect some samples from light to assess photostability.
-
Time Points : At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.
-
HPLC Analysis : Analyze each aliquot by a validated HPLC method with UV detection.
-
Data Analysis : Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). The degradation rate can be determined from the change in concentration over time.
Conclusion: A Pathway to Comprehensive Characterization
This guide provides a comprehensive framework for understanding the physicochemical properties of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine, a compound for which experimental data is not yet widely available. By integrating computational predictions with robust experimental protocols, researchers can efficiently and accurately characterize this and other novel molecules. A thorough understanding of these fundamental properties is an indispensable cornerstone of modern drug discovery and development, enabling informed decision-making and paving the way for the rational design of safer and more effective therapeutics.
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